Validated Synthetic Route for N-(2,5-Dibromo-4-nitrophenyl)acetamide with Documented Yield and Purity
A reported multi-step synthesis for N-(2,5-dibromo-4-nitrophenyl)acetamide provides a documented route with an overall yield of 63% for the final nitration step, starting from a brominated aniline precursor . This established procedure offers a reliable method for producing the compound at a commercial purity of ≥95% (or 98%) as verified by standard analytical techniques (NMR, HPLC, GC) . In contrast, alternative synthetic approaches for other dibromo-nitroaniline derivatives may involve different regioselectivity challenges or lower yields, as the specific 2,5-dibromo-4-nitro substitution pattern is critical for subsequent functionalization [1].
| Evidence Dimension | Synthesis Feasibility and Yield |
|---|---|
| Target Compound Data | Overall yield of 63% for the nitration step in a reported multi-step synthesis |
| Comparator Or Baseline | General nitration of acetanilide derivatives yields para-nitro product in high yield, but the specific dibromo-substituted target requires more controlled conditions [2]. |
| Quantified Difference | The documented 63% yield provides a benchmark for procurement and process development, whereas yields for non-optimized or alternative substitution patterns are not consistently reported or may be lower due to steric and electronic effects . |
| Conditions | Multi-step synthesis involving bromination, acetylation, and nitration steps with specific reagents (e.g., HNO₃/H₂SO₄) . |
Why This Matters
A documented synthetic route with a defined yield enables researchers to confidently plan for procurement of the intermediate and assess its cost-effectiveness for scale-up, compared to exploring uncharacterized alternatives.
- [1] Molaid. (n.d.). 2,5-dibromo-4-nitroacetanilide (CAS 25462-67-3). Retrieved April 22, 2026. View Source
- [2] LibreTexts Chemistry. (2015). Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Retrieved April 22, 2026. View Source
